2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
This compound is a benzimidazole-derived acetohydrazide featuring a benzyl group at the N1-position of the benzimidazole core, a sulfanyl (-S-) linker, and a (3Z)-2-oxoindol-3-ylidene hydrazone moiety. Its synthesis likely follows a multi-step pathway involving:
Formation of the benzimidazole scaffold via condensation of 1,2-phenylenediamine derivatives with carbonyl-containing intermediates .
Introduction of the sulfanylacetohydrazide group through nucleophilic substitution or thiol-ether formation.
Final condensation with a substituted isatin (2-oxoindole) to yield the hydrazone .
The sulfanyl linker and indole-hydrazone moiety may enhance target binding via hydrogen bonding or hydrophobic interactions .
Properties
Molecular Formula |
C24H19N5O2S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H19N5O2S/c30-21(27-28-22-17-10-4-5-11-18(17)25-23(22)31)15-32-24-26-19-12-6-7-13-20(19)29(24)14-16-8-2-1-3-9-16/h1-13,25,31H,14-15H2 |
InChI Key |
TUKFPIYXPIDTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common approach begins with the preparation of the benzimidazole derivative, which is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The resulting intermediate is then coupled with an indole derivative under appropriate conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. Scaling up the synthesis would require careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be optimized for each specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a therapeutic agent due to its unique structural properties.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence biological pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Substituent Effects on Bioactivity: The 4-chlorobenzyl analogue () exhibits higher lipophilicity than the target compound, which may improve cellular uptake but reduce aqueous solubility .
Synthetic Yields and Stability :
- Compounds with propylthio groups () achieve high yields (88–91%) and form stable amorphous solids, suggesting favorable synthetic scalability .
- The target compound’s benzyl group may require optimized reaction conditions (e.g., Na2S2O5 in DMF) to avoid by-products during benzimidazole ring formation .
Spectroscopic and Crystallographic Data :
- 1H NMR profiles (δ 7.60–7.92 ppm for aromatic protons, δ 5.37 ppm for -CH2CO) are consistent across benzimidazole-acetohydrazides, confirming structural integrity .
- X-ray crystallography of related indole-hydrazones () reveals planar hydrazone configurations, critical for π-π stacking with biological targets .
Mode of Action Insights :
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide represents a significant class of nitrogenous heterocycles, particularly benzimidazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C26H24N4O2S
- Molecular Weight : 456.56 g/mol
- CAS Number : 306951-45-1
The compound features a benzimidazole moiety linked to an indole derivative through a hydrazone bond, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has shown promising results against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae.
In vitro studies reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin and ampicillin .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been evaluated against several cancer cell lines, including:
- Leukemia
- Melanoma
- Lung Cancer
Research indicates that it exhibits cytotoxic effects with IC50 values around 3 µM against specific leukemia cells, suggesting potential as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : By intercalating into DNA, it may disrupt replication processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1 - 16 µg/mL |
| Escherichia coli | 1 - 16 µg/mL | |
| Anticancer | Leukemia cells | IC50 ~ 3 µM |
| Melanoma cells | IC50 values vary |
Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized various benzimidazole derivatives and tested their efficacy against multiple bacterial strains. The compound demonstrated superior antibacterial activity compared to traditional antibiotics, particularly against Gram-positive bacteria .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of benzimidazole derivatives, this compound was found to inhibit cell growth in several cancer lines significantly. The results indicated that modifications to the benzimidazole scaffold could enhance its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
